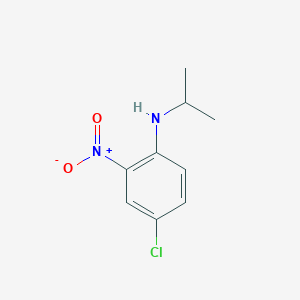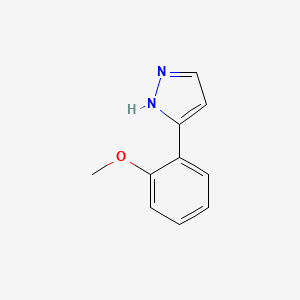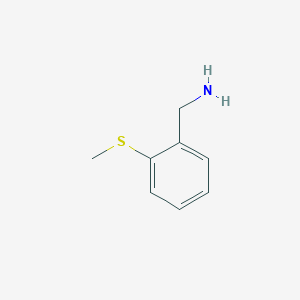![molecular formula C15H14N2O6 B1597742 4-Metil-1-nitro-2-[2-(2-nitrofenoxi)etoxi]benceno CAS No. 96315-08-1](/img/structure/B1597742.png)
4-Metil-1-nitro-2-[2-(2-nitrofenoxi)etoxi]benceno
Descripción general
Descripción
4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene is a useful research compound. Its molecular formula is C15H14N2O6 and its molecular weight is 318.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrónica Orgánica
La estructura molecular de MNPEOB sugiere un posible uso en electrónica orgánica, particularmente en el desarrollo de diodos emisores de luz orgánicos (OLED) y fotovoltaicos orgánicos (OPV). Sus grupos nitro podrían facilitar los procesos de transferencia de carga, esenciales para una conversión de energía eficiente .
Óptica No Lineal
MNPEOB puede tener aplicaciones en óptica no lineal debido a sus grupos funcionales aromáticos y nitro. Estos grupos pueden contribuir a las propiedades ópticas no lineales de un material, las cuales son cruciales para aplicaciones como la conmutación y modulación óptica .
Sensores y Detección
Debido a su potencial para formar complejos π-π con otros compuestos aromáticos, MNPEOB podría utilizarse en sensores químicos para detectar la presencia de compuestos orgánicos específicos, aprovechando sus capacidades de transferencia de carga .
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene are the benzene ring structures in organic compounds . The compound interacts with these structures, leading to a series of chemical reactions .
Mode of Action
The compound operates through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the SN1 pathway, which involves the resonance-stabilized carbocation . This pathway is typically seen in reactions involving 2° and 3° benzylic halides .
Pharmacokinetics
It is known that the compound is soluble in some organic solvents, such as dichloromethane and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene can be influenced by environmental factors. For instance, the presence of certain solvents can affect its solubility and, consequently, its efficacy and stability .
Propiedades
IUPAC Name |
4-methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c1-11-6-7-13(17(20)21)15(10-11)23-9-8-22-14-5-3-2-4-12(14)16(18)19/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJQXRXZOFGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376703 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96315-08-1 | |
| Record name | 4-Methyl-1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Oxaspiro[4.5]decane-1,3-dione](/img/structure/B1597672.png)



![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)

